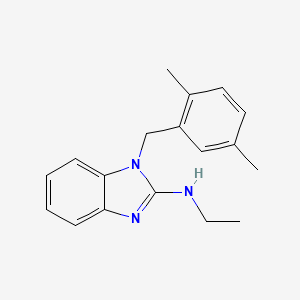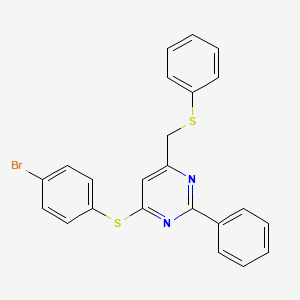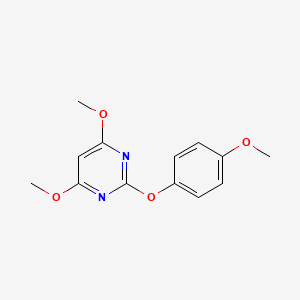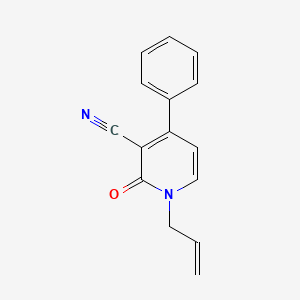![molecular formula C7H3Br2N3O3 B3038601 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 869371-07-3](/img/structure/B3038601.png)
3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Descripción general
Descripción
“3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s a part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds have been used in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy .
Synthesis Analysis
The synthesis of “3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” and its derivatives involves targeting FGFRs, which is an attractive strategy for cancer therapy . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of “3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a derivative of 1H-pyrrolo[2,3-b]pyridine . The exact structure can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” and its derivatives are primarily related to their potent activities against FGFR1, 2, and 3 . These compounds have shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3,3-Dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a compound that is involved in various chemical reactions and synthesis processes. For instance, it can participate in nitration, nitrosation, bromination, iodination, and reaction with Mannich bases, predominantly at the 3-position. This compound is a derivative of 1H-pyrrolo[2,3-b]pyridines, which have been synthesized through various methods, such as Madelung- and Fischer-syntheses of indoles (Herbert & Wibberley, 1969).
Structural Analysis
The structural characteristics of derivatives of 1H-pyrrolo[2,3-b]pyridines, including 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, have been explored using techniques like infrared, nuclear magnetic resonance (NMR), and mass spectrometry. These studies have led to a better understanding of the molecular structure and fragmentation pathways of these compounds (Herbert & Wibberley, 1970).
Applications in Heterocyclic Chemistry
This compound serves as a building block in the synthesis of various heterocyclic compounds. For example, it is used in the synthesis of 4-O- and C-substituted-7-azaindoles, showcasing its versatility in the field of heterocyclic chemistry and the development of novel organic compounds (Figueroa‐Pérez et al., 2006).
Ring Expansion and Derivative Formation
3,3-Dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is also involved in ring expansion reactions. It reacts with sodium azide or azidotrimethylsilane under specific conditions, leading to the formation of naphthyridin-2(1H)-one derivatives. This process demonstrates the compound's role in facilitating novel ring expansion methodologies in organic synthesis (Croix, Massip, & Viaud-Massuard, 2018).
Electronic and Structural Studies
Studies on derivatives of 1H-pyrrolo[2,3-b]pyridines include electronic and structural characterizations, such as the analysis of their electron delocalization and electrochemical properties. These studies are crucial for understanding the electronic interactions in such compounds, which can have implications in material science and molecular electronics (Hildebrandt, Schaarschmidt, & Lang, 2011).
Direcciones Futuras
The future directions for “3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” and its derivatives involve further development and optimization of these compounds for cancer therapy . The compound 4h, in particular, has shown potent FGFR inhibitory activity and has been identified as an appealing lead compound for subsequent optimization .
Propiedades
IUPAC Name |
3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3O3/c8-7(9)4-1-3(12(14)15)2-10-5(4)11-6(7)13/h1-2H,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMZLVMIFNNAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(C(=O)N2)(Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3038518.png)
![5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate](/img/structure/B3038519.png)

![2-[(E)-2-anilinoethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3038522.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038523.png)

![6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3038527.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B3038530.png)
![3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B3038533.png)
![2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3038536.png)



![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B3038541.png)